molecular formula C23H30N4 B12805265 1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole CAS No. 119464-31-2

1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole

Cat. No.: B12805265
CAS No.: 119464-31-2
M. Wt: 362.5 g/mol
InChI Key: IGEVBTTXDGYSKM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a pyridine ring fused to an indole structure, making it a unique and potentially significant molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and indole precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include:

    Catalysts: Palladium or platinum-based catalysts.

    Solvents: Organic solvents like dichloromethane or toluene.

    Reaction Conditions: Elevated temperatures and controlled pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction to simpler forms using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetone, ethanol, and other organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more complex heterocyclic structures, while reduction could simplify the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-2-(3-(dimethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole
  • 1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(2-pyridinyl)-9H-pyrido(3,4-b)indole

Uniqueness

1,2,3,4-Tetrahydro-2-(3-(diethylamino)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with desired properties for various applications.

Properties

CAS No.

119464-31-2

Molecular Formula

C23H30N4

Molecular Weight

362.5 g/mol

IUPAC Name

N,N-diethyl-3-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-amine

InChI

InChI=1S/C23H30N4/c1-3-26(4-2)14-8-15-27-16-12-20-19-10-5-6-11-21(19)25-22(20)23(27)18-9-7-13-24-17-18/h5-7,9-11,13,17,23,25H,3-4,8,12,14-16H2,1-2H3

InChI Key

IGEVBTTXDGYSKM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1CCC2=C(C1C3=CN=CC=C3)NC4=CC=CC=C24

Origin of Product

United States

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